molecular formula C14H16ClN3O3S B6486164 2-(furan-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177622-62-6

2-(furan-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B6486164
CAS RN: 1177622-62-6
M. Wt: 341.8 g/mol
InChI Key: KGRCYNZJMSHRRC-UHFFFAOYSA-N
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Description

The compound “2-(furan-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule that contains several heterocyclic rings, including a furan ring and a thieno[2,3-c]pyridine ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving reactions like acylation, oxidation, and electrophilic substitution . For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a dihedral angle between the furan and pyridine rings . The exact structure would need to be determined through techniques like X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, such as electrophilic substitution reactions like nitration, bromination, hydroxymethylation, formylation, and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds often have properties like solubility, polarity, lipophilicity, and hydrogen bonding capacity that make them suitable for use in drug design .

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, optimizing its synthesis, and studying its interactions with other molecules .

Mechanism of Action

Target of Action

The primary targets of this compound are c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . These targets play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets through a series of molecular interactions. The dihedral angle between the furan and pyridine rings is 73.52 (14)° , which may influence the binding affinity of the compound to its targets. The compound’s mode of action is further characterized by N–H···O intermolecular hydrogen bonding interactions , which generate a chain-shaped 3D network structure .

Pharmacokinetics

The compound’sglobal reactivity and charge transfer property have been studied using density functional theory (DFT) . The molecular electrostatic potential (MEP) of the compound has also been measured , which can provide insights into its pharmacokinetic properties.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of repair mechanisms can complicate the prediction of triplet-induced reactivity . Additionally, intrinsic differences in the reaction mechanism can amplify the importance of secondary degradation pathways .

properties

IUPAC Name

2-(furan-2-carbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S.ClH/c1-17-5-4-8-10(7-17)21-14(11(8)12(15)18)16-13(19)9-3-2-6-20-9;/h2-3,6H,4-5,7H2,1H3,(H2,15,18)(H,16,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRCYNZJMSHRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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